L-Methionyl-L-prolyl-L-glutamine

Description

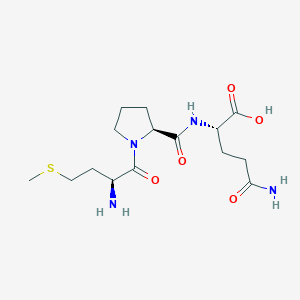

L-Methionyl-L-prolyl-L-glutamine is a synthetic tripeptide composed of methionine (Met), proline (Pro), and glutamine (Gln) residues linked via peptide bonds. Methionine contributes a sulfur-containing side chain, proline introduces conformational rigidity due to its cyclic structure, and glutamine provides a polar amide group, influencing solubility and hydrogen-bonding interactions.

Properties

CAS No. |

850474-17-8 |

|---|---|

Molecular Formula |

C15H26N4O5S |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H26N4O5S/c1-25-8-6-9(16)14(22)19-7-2-3-11(19)13(21)18-10(15(23)24)4-5-12(17)20/h9-11H,2-8,16H2,1H3,(H2,17,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 |

InChI Key |

QEDGNYFHLXXIDC-DCAQKATOSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing tripeptides due to its scalability and automation potential.

Fmoc-Based SPPS Protocol

The fluorenylmethyloxycarbonyl (Fmoc) strategy is preferred for its mild deprotection conditions. Key steps include:

Critical Parameters

- Coupling Agents : HCTU and HATU yield higher efficiencies (≥98%) compared to DIC.

- Deprotection : 20% piperidine in DMF removes Fmoc groups without side reactions.

- Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the peptide from the resin.

Table 1: SPPS Yield Optimization for L-Methionyl-L-prolyl-L-glutamine

Solution-Phase Synthesis

Solution-phase methods are less common but valuable for large-scale production.

Fragment Condensation

Challenges in Synthesis

Purification and Characterization

- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity.

- Characterization :

Table 2: Analytical Data for this compound

| Method | Conditions | Result | Reference |

|---|---|---|---|

| HPLC | C18, 10–40% acetonitrile/0.1% TFA | Retention time: 8.2 min | |

| ESI-MS | Positive mode | [M+H]+: 376.2 | |

| 1H NMR | D2O, 500 MHz | Full spectrum match |

Recent Advances and Patents

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction of disulfide bonds if present.

Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Methionyl-L-prolyl-L-glutamine has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

Industry: Utilized in the development of functional foods and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Methionyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets. The methionine residue can act as a methyl donor in biochemical reactions, while the proline and glutamine residues contribute to the peptide’s structural stability and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.

Comparison with Similar Compounds

Key Peptides:

L-Methionyl-L-lysyl-L-threonyl-L-glutamine (CAS: 921191-64-2): A tetrapeptide with lysine (Lys) and threonine (Thr) replacing proline. Lysine introduces a positively charged side chain, altering solubility and interaction with negatively charged biomolecules .

Phthaloyl-L-alanyl-L-glutamine (CAS: 888939-48-8): A modified dipeptide with a phthaloyl group protecting the N-terminal alanine. This modification increases lipophilicity, affecting membrane permeability .

Phenylacetylglutamine (CAS: 28047-15-6): A glutamine derivative conjugated with phenylacetic acid, commonly detected in metabolic studies. Its acetylated form enhances urinary excretion efficiency .

Sequence Impact:

- Proline vs.

- Side-Chain Modifications : Protective groups (e.g., phthaloyl) or conjugates (e.g., phenylacetyl) alter chemical stability and bioactivity .

Physicochemical Properties

*Calculated properties based on analogous structures.

Q & A

Basic Research Questions

Q. How can L-Methionyl-L-prolyl-L-glutamine be synthesized and characterized in a laboratory setting?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. After synthesis, purify the tripeptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid. Characterize purity via HPLC (≥98%) and confirm structural integrity using electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. For quantification, employ amino acid analysis after acid hydrolysis (6M HCl, 110°C, 24 hours) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use RP-HPLC with UV detection at 214 nm (peptide bond absorption). For complex matrices (e.g., cell lysates), pre-purify samples via solid-phase extraction (SPE) using C18 cartridges. Alternatively, apply the Folin-Ciocalteu assay (adjusted for small peptides) to estimate total peptide content, though this lacks specificity compared to HPLC .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the peptide at temperatures (e.g., -20°C, 4°C, 25°C) and pH levels (3–9). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Include lyophilized vs. solution formulations, as oxidation of methionine residues is a key degradation pathway. Use argon/vacuum sealing to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across different cell lines?

- Methodological Answer :

- Experimental Design : Compare activity in RPMI 1640 media (with/without L-glutamine supplementation) to control for media-dependent effects .

- Dose-Response Analysis : Use a wide concentration range (1 nM–100 µM) to identify saturable vs. non-specific effects.

- Mechanistic Studies : Inhibit potential receptors (e.g., peptide transporters) with competitive antagonists (e.g., excess L-glutamine) to isolate uptake mechanisms .

Q. What strategies are effective for studying the intracellular metabolism of this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize the peptide with ¹³C/¹⁵N-labeled residues and track metabolic fate via LC-MS/MS in cell cultures.

- Enzymatic Profiling : Incubate the peptide with cellular lysates and protease inhibitors (e.g., EDTA for metalloproteases) to identify cleavage patterns .

Q. How can researchers address batch-to-batch variability in peptide synthesis for reproducibility?

- Methodological Answer :

- Quality Control Table :

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (214 nm) |

| Mass Accuracy | ±0.1 Da | ESI-MS |

| Residual Solvents | <0.1% (ICH guidelines) | Gas Chromatography |

- Standardization : Use USP reference standards (e.g., L-Alanyl-L-glutamine as a comparator for glutamine-containing peptides) .

Q. What experimental controls are critical when evaluating the immunomodulatory effects of this compound?

- Methodological Answer :

- Negative Controls : Scrambled-sequence peptides or single amino acids (methionine, proline, glutamine) to rule out non-specific effects.

- Positive Controls : Established immunomodulators (e.g., cyclosporine for T-cell suppression).

- Vehicle Controls : Test buffers (e.g., PBS with 0.01% DMSO) to account for solvent interactions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in peptide stability studies reported across literature?

- Methodological Answer : Cross-validate conditions by replicating studies with controlled variables (e.g., oxygen exposure, pH calibration). For example, oxidation rates may vary due to trace metal contaminants in buffers—include chelators (e.g., EDTA) in follow-up experiments .

Q. What statistical approaches are recommended for reconciling variability in dose-response data?

- Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across experimental groups. Report confidence intervals and effect sizes to contextualize biological relevance .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.